molecular formula C8H6INOS B13668310 7-Iodo-6-methoxybenzo[d]thiazole

7-Iodo-6-methoxybenzo[d]thiazole

Cat. No.: B13668310
M. Wt: 291.11 g/mol
InChI Key: GGJXRJJRHODGHC-UHFFFAOYSA-N
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Description

7-Iodo-6-methoxybenzo[d]thiazole is a heterocyclic compound that features both iodine and methoxy functional groups attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of iodine and methoxy groups in this compound can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-6-methoxybenzo[d]thiazole typically involves the iodination of 6-methoxybenzo[d]thiazole. One common method is the Sandmeyer reaction, where 6-methoxybenzo[d]thiazol-2-amine is diazotized and then treated with potassium iodide to introduce the iodine atom . The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and to achieve a high yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-6-methoxybenzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.

    Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in these reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines can be formed.

    Coupling Products: Various aryl or alkynyl derivatives can be synthesized through coupling reactions.

Scientific Research Applications

7-Iodo-6-methoxybenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: Research into its potential as an anticancer, antimicrobial, and anti-inflammatory agent is ongoing.

    Industry: It is utilized in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-Iodo-6-methoxybenzo[d]thiazole involves its interaction with various molecular targets. The iodine atom can form halogen bonds with biological macromolecules, influencing their structure and function. The methoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. The benzothiazole ring itself is known to interact with enzymes and receptors, making it a versatile scaffold for drug design .

Comparison with Similar Compounds

Uniqueness: 7-Iodo-6-methoxybenzo[d]thiazole is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its ability to participate in halogen bonding, while the methoxy group influences its solubility and interaction with biological targets.

Properties

Molecular Formula

C8H6INOS

Molecular Weight

291.11 g/mol

IUPAC Name

7-iodo-6-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H6INOS/c1-11-6-3-2-5-8(7(6)9)12-4-10-5/h2-4H,1H3

InChI Key

GGJXRJJRHODGHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=CS2)I

Origin of Product

United States

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